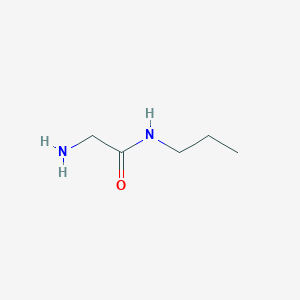

2-amino-N-propylacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-propylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-2-3-7-5(8)4-6/h2-4,6H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYLEQIJNGFKPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406981 | |

| Record name | 2-amino-N-propylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62029-81-6 | |

| Record name | 2-Amino-N-propylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62029-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-N-propylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-propylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance and Emerging Research Trajectories in Amide Chemistry

The amide bond is fundamental to life and is a prevalent feature in numerous synthetic materials and drugs. nih.gov The structural diversity of amides provides a rich landscape for research in medicinal chemistry. solubilityofthings.com Consequently, the development of novel and efficient methods for amide bond formation remains a significant area of focus in organic synthesis. nih.govsioc-journal.cn

Contemporary research in amide chemistry is characterized by several key trends. There is a growing emphasis on the development of sustainable synthesis methods, including the use of renewable resources and environmentally benign catalysts. numberanalytics.com Modern approaches are increasingly shifting towards catalytic amidation and biocatalytic methods to improve efficiency and reduce waste. numberanalytics.com Enzymes like lipases and proteases are being employed to catalyze amide formation under mild conditions, offering a green alternative to traditional chemical synthesis. numberanalytics.com Furthermore, novel techniques such as photocatalytic and electrochemical synthesis are being explored. numberanalytics.com

Another significant trajectory is the application of amides in the creation of advanced materials with tailored properties, such as self-healing and stimuli-responsive materials. numberanalytics.com In the realm of biotechnology, amides are crucial for bioconjugation, a process used to label biomolecules for diagnostic and research purposes. numberanalytics.com The continuous innovation in amide synthesis and application underscores the enduring importance of this functional group in modern science. numberanalytics.comnumberanalytics.com

Overview of Scholarly Investigations on 2 Amino N Propylacetamide and Its Structural Analogues

Amino-Alkylation via Ritter Reaction

The Ritter reaction is a classic and versatile method for C-N bond formation to synthesize N-substituted amides. nih.govresearchgate.net The fundamental mechanism involves the generation of a carbocation or a carbocationic intermediate, which is subsequently trapped by a nitrile. The resulting nitrilium ion is then hydrolyzed to afford the final amide product. Traditionally, strong acids are used to generate carbocations from alcohols or alkenes. researchgate.net

For the synthesis of a this compound backbone, the Ritter reaction could be envisioned starting from a suitable substrate capable of forming a stabilized carbocation at the desired position, which is then reacted with a nitrile. For example, a protected 2-amino alcohol could be treated with acid to generate a carbocation, followed by reaction with a nitrile and subsequent hydrolysis and deprotection steps. The classic two-component protocol typically requires harsh acidic conditions. nih.gov

Visible-Light-Induced Multi-Component Ritter Reaction Studies

Recent advancements have led to the development of milder, more efficient Ritter-type reactions. Notably, a visible-light-induced, three-component Ritter reaction has been reported, providing access to functionalized amides under mild conditions. nih.govresearchgate.net This photoredox-catalyzed approach involves the reaction of alkenes, nitriles, and α-bromo esters or nitriles. nih.gov

The mechanism is believed to proceed via a radical pathway initiated by a photocatalyst, such as an iridium complex. This leads to the formation of a carbocation intermediate from the alkene, which is then captured by the nitrile. A key finding in these studies is the serendipitous effect of potassium fluoride (B91410) (KF), which facilitates the reaction and diverts the pathway from a simple atom transfer radical addition (ATRA) to the desired Ritter reaction product. nih.gov The KF is thought to form an imidoyl fluoride intermediate that is crucial for the high efficiency of the process. nih.govresearchgate.net This method is chemoselective, operationally simple, and offers a rapid route to various γ-amino acids and nitriles. nih.gov

A related four-component Ritter-type reaction induced by visible light has also been developed to synthesize β-trifluoromethyl imides from CF₃Br, alkenes, carboxylic acids, and nitriles, highlighting the versatility of this strategy. nih.gov

| Alkene Substrate | Nitrile | Product | Yield (%) |

| Styrene | Acetonitrile (B52724) | N-(1-phenylethyl)acetamide | 95% |

| 4-Methylstyrene | Acetonitrile | N-(1-(p-tolyl)ethyl)acetamide | 91% |

| 4-Methoxystyrene | Acetonitrile | N-(1-(4-methoxyphenyl)ethyl)acetamide | 85% |

| Cyclohexene | Acetonitrile | N-cyclohexylacetamide | 75% |

| This table presents representative yields for visible-light-induced Ritter reactions based on data from related studies. Actual yields for this compound synthesis would require specific experimental validation. |

Derivatization Pathways and Functional Group Interconversions

The this compound scaffold can be readily modified to generate a library of derivatives. The primary amino group and the secondary amide functionality serve as handles for various chemical transformations. Standard N-alkylation or N-acylation reactions can be performed on the primary amine, while the amide bond itself can be subjected to reduction or hydrolysis under appropriate conditions.

Synthesis of Specific this compound Derivatives

Derivatives incorporating an indole (B1671886) moiety have been synthesized, often starting from indole-3-acetic acid. A common synthetic route involves the activation of the carboxylic acid group of indole-3-acetic acid using a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) or by converting it to an acid chloride with thionyl chloride. The activated intermediate is then reacted with a suitable amine, such as N-propylamine or a functionalized propylenediamine, to form the final acetamide (B32628) derivative. tandfonline.com

One study reported the synthesis of N-(3-(dimethylamino)propyl)-2-(1H-indol-3-yl)acetamide, a structurally related compound. tandfonline.com This highlights a modular approach where various substituted propylamines can be used to generate a range of indole-acetamide compounds.

| Indole Precursor | Amine | Product Name | Yield (%) | M.P. (°C) |

| Indole-3-acetic acid | N,N-dimethyl-1,3-propanediamine | N-(3-(dimethylamino)propyl)-2-(1H-indol-3-yl)acetamide | 39.8 | 89.4 |

| 1H-indole-2-carboxylic acid | N,N-dimethyl-1,3-propanediamine | N-(3-(dimethylamino)propyl)-1H-indole-2-carboxamide | 45.5 | 92.5 |

| Data adapted from a study on related indole derivatives. tandfonline.com |

The synthesis of quinoxaline-containing N-propylacetamide derivatives typically involves building the quinoxaline (B1680401) core first, followed by attachment of the acetamide side chain. Quinoxalines are often prepared through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov

A versatile method for derivatization is the reaction of a haloquinoxaline, such as 2-chloro-3-methylquinoxaline, with a nucleophile. epa.gov To incorporate the N-propylacetamide moiety, one could react 2-chloroquinoxaline (B48734) with a bifunctional reagent like N-(3-aminopropyl)acetamide. Alternatively, a quinoxaline bearing an amino group can be acylated. For example, a study on the synthesis of pyrrolo[1,2-α]quinoxalinones utilized 2-bromo-N-(propyl-...)acetamide as an alkylating agent to functionalize a nitrogen heterocycle. nih.gov Another approach involves the synthesis of N-substituted acetamide derivatives from 3,4-dihydrobenzo[f]quinoxalin-6(2H)-ones, demonstrating the fusion of the acetamide group to the quinoxaline system. scribd.com

| Quinoxaline Precursor | Reagent | Reaction Type |

| 2-chloroquinoxaline | N-(3-aminopropyl)acetamide | Nucleophilic Aromatic Substitution |

| 2-aminoquinoxaline | 2-chloroacetyl chloride followed by propylamine (B44156) | Acylation and Amination |

| Pyrrolo[1,2-α]quinoxalinone | 2-bromo-N-propylacetamide | N-Alkylation |

| This table outlines plausible synthetic strategies for quinoxaline-incorporated N-propylacetamide compounds based on established methodologies. epa.govnih.gov |

Pyridone-Containing N-propylacetamide Derivatives

Pyridone and its fused heterocyclic analogs, such as pyrido[1,2-a]pyrimidines, are significant scaffolds in medicinal chemistry. nih.govontosight.ai The synthesis of N-alkyl-2-pyridones can be challenging due to competitive O-alkylation. researchgate.net

One notable synthetic approach involves multicomponent reactions (MCRs). For instance, substituted N-aryl-2-oxo-pyridine-3-carbonitriles have been synthesized through piperidine-catalyzed three-component reactions involving aromatic aldehydes, substituted acetophenones, and a cyanoacetamide derivative. nih.gov While this demonstrates a general strategy for the pyridone core, more specific examples include the 6-methyl-4-oxo-N-propyl-4H-Pyrido[1,2-a]pyrimidine-3-acetamide, which features a fused pyridone-like ring system directly attached to the N-propylacetamide structure. ontosight.ai Another complex ligand, 2-(8-(2-(bis-(pyridin-2-yl-methyl)amino)acetamido)-2-(4-chlorophenyl)H-imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide, incorporates an N,N-dipropylacetamide group into a sophisticated imidazopyridine framework, highlighting the versatility of this functional group in constructing elaborate molecules. rsc.org

| Compound Class | Synthetic Method | Key Features | Reference |

| N-Aryl-2-oxo-pyridine-3-carbonitriles | Three-component reaction | Piperidine-catalyzed synthesis. | nih.gov |

| 6-methyl-4-oxo-N-propyl-4H-Pyrido[1,2-a]pyrimidine-3-acetamide | Not specified | Fused pyrido[1,2-a]pyrimidine (B8458354) core with N-propylacetamide moiety. | ontosight.ai |

| Imidazopyridine-based TSPO Ligands | Not specified | Contains an N,N-dipropylacetamide functional group. | rsc.org |

Thiazole-Bearing N-propylacetamide Structures

The thiazole (B1198619) ring is a prevalent heterocycle in various biologically active compounds. scielo.br The Hantzsch thiazole synthesis is a classic method for constructing the thiazole ring, often involving the reaction of a thioureido precursor with an appropriate acetophenone. mdpi.com

Research has led to the development of complex thiazole-containing molecules functionalized with an N,N-dipropylacetamide group. A key example is the ligand 2-[6,8-dichloro-2-(1,3-thiazol-2-yl)H-imidazo-[1,2-a]pyridin-3-yl]-N,N-dipropylacetamide (TZ6). mdpi.com This molecule was synthesized to act as a ligand for the translocator protein (TSPO) and was subsequently used to form platinum complexes. mdpi.com The synthesis of various thiazole derivatives bearing amide functionalities further demonstrates the chemical accessibility of this class of compounds. iaea.orgnih.gov

| Compound Name/Class | Precursors/Method | Application/Significance | Reference |

| 2-[6,8-dichloro-2-(1,3-thiazol-2-yl)H-imidazo-[1,2-a]pyridin-3-yl]-N,N-dipropylacetamide (TZ6) | Not specified | Ligand for TSPO; used in platinum(II) complex formation. | mdpi.com |

| N-(substituted-thiazole-2-yl)-chrysanthemumamides | Chrysanthemic acids and substituted 2-aminothiazoles | General synthesis of thiazole amides. | researchgate.net |

| Thiazoles from thioureido acids | Hantsch method with acetophenones | Confirmed via NMR spectroscopy. | mdpi.com |

Piperazine-Modified N-propylacetamide Derivatives

Piperazine-containing structures are common in drug development, and their synthesis often involves methods like N-alkylation of the piperazine (B1678402) ring, reductive amination, or the reduction of carboxamides. nih.gov

Synthetic routes to piperazine-modified propylacetamide derivatives have been well-documented. One approach involves the N-alkylation of an aryl piperazine with chloroacetonitrile, followed by hydrogenation and subsequent reductive amination to yield the final product. nih.gov Another detailed synthesis describes reacting a sulfonylpropyl intermediate with a functionalized piperazine using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). vulcanchem.com An example of such a molecule is 2-([1,1'-biphenyl]-4-yl)-N-[3-(piperazin-1-yl)propyl]acetamide. evitachem.com

| Synthetic Strategy | Description | Example Compound | Reference |

| N-Alkylation & Reductive Amination | Aryl piperazines are N-alkylated, hydrogenated to form an amine, then coupled via reductive amination. | (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine | nih.gov |

| Coupling Reaction | A sulfonylpropyl acetamide precursor is coupled with a functionalized piperazine using DCC. | 2-(4-fluorophenyl)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide | vulcanchem.com |

| Nucleophilic Substitution | Involves reacting a precursor with a piperazine derivative. | 2-([1,1'-Biphenyl]-4-yl)-N-[3-(piperazin-1-yl)propyl]acetamide | evitachem.com |

Halogenation of this compound Precursors

Halogenation is a fundamental transformation in organic synthesis, often employed to modify aromatic or heterocyclic precursors before their incorporation into the final acetamide structure. Electrophilic halogenation can be achieved using reagents like N-halosuccinimides (e.g., N-bromosuccinimide). nii.ac.jpgoogle.com Modern methods also focus on the in-situ generation of electrophilic halogen species (X+) from abundant halide salts using an oxidant, which offers a milder and more selective alternative to using corrosive molecular halogens. nii.ac.jp These halogenated precursors can then be used in subsequent coupling reactions to form the desired N-propylacetamide derivatives.

Formation of Organometallic Complexes (e.g., Platinum(II) Complexes)

The N-propylacetamide moiety can be part of larger ligand systems designed to coordinate with metal centers, leading to the formation of organometallic complexes. mt.com Platinum(II) complexes, in particular, have been synthesized using ligands that incorporate an N-propylacetamide functional group.

Research has demonstrated the synthesis of platinum(II) complexes where ligands bearing an N,N-di-n-propylacetamide group coordinate to the platinum center. mdpi.comacs.org For example, the ligand [2-(4-chlorophenyl)-8-aminoimidazo[1,2-a]pyridin-3-yl]-N,N-di-n-propylacetamide was used to prepare platinum adducts that are structural analogs of picoplatin. acs.org Similarly, the thiazole-bearing ligand TZ6 was used to create the cisplatin-like compound, cis-[PtCl₂(TZ6)]. mdpi.com The stability of such Pt-N bonds has been studied, with reports indicating that they are principally inert but can be cleaved by certain reagents like cysteine. nih.gov

| Platinum(II) Complex | Ligand | Key Finding | Reference |

| cis-[PtX₂(NH₃){[2-(4-Cl-phenyl)-8-aminoimidazo[1,2-a]pyridin-3-yl]-N,N-di-n-propylacetamide}] (X=I or Cl) | [2-(4-chlorophenyl)-8-aminoimidazo[1,2-a]pyridin-3-yl]-N,N-di-n-propylacetamide | Maintains high affinity for the TSPO receptor. | mdpi.comacs.org |

| cis-[PtCl₂(TZ6)] | 2-[6,8-dichloro-2-(1,3-thiazol-2-yl)H-imidazo-[1,2-a]pyridin-3-yl]-N,N-dipropylacetamide (TZ6) | Possesses affinity for the TSPO receptor comparable to the free ligand. | mdpi.com |

| Cationic Pt(II) Complex | 2-(8-(2-(bis-(pyridin-2-yl-methyl)amino)acetamido)-2-(4-chlorophenyl)H-imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide (CB256) | Coordination to Pt(II) attenuates the cytotoxicity of the free ligand. | rsc.org |

Reduction Chemistry of Amide Functionalities

The reduction of amides to amines is a significant chemical transformation. While traditionally accomplished with hydride reagents, electrochemical methods offer a sustainable alternative.

Electrochemical Reduction Protocols for Amides to Amines

The electrochemical reduction of amides to their corresponding amines can be performed in an electrochemical flow-cell reactor. researchgate.net This process typically uses a boron-doped diamond (BDD) cathode. The general reaction at the cathode involves the amide, protons, and electrons to yield the amine and water:

R-CONH₂ + 4H⁺ + 4e⁻ → R-CH₂NH₂ + H₂O researchgate.net

This method has been shown to be effective for a range of amides, demonstrating chemoselectivity. researchgate.net For example, in molecules with multiple reducible groups, certain functionalities like a cyclic double bond can be preferentially reduced over the amide or an allyl group. researchgate.net This technique avoids the use of hazardous hydride agents and represents a more sustainable pathway for amine synthesis from amides. researchgate.net

Stereochemical Aspects and Chiral Synthesis

Enantioselective Synthetic Routes to Chiral 2-amino-N-propylacetamide Derivatives

The synthesis of enantiopure α-amino amides, such as this compound, can be approached through several established asymmetric strategies. These methods typically involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

One prominent method is the asymmetric Strecker synthesis . This reaction involves the addition of a cyanide source to an imine in the presence of a chiral catalyst, followed by hydrolysis of the resulting α-aminonitrile to the corresponding amino acid or, in this case, amidation to the α-amino amide. nih.govacs.org For the synthesis of this compound, a plausible route would involve the reaction of an appropriate imine with a cyanide source, catalyzed by a chiral ligand-metal complex, to produce the chiral α-aminonitrile intermediate. Subsequent selective hydrolysis and amidation with propylamine (B44156) would yield the desired product.

Another powerful approach is the alkylation of glycine (B1666218) Schiff base complexes . Chiral nickel(II) complexes of glycine Schiff bases serve as effective templates for the asymmetric synthesis of α-amino acids and their derivatives. nih.govnih.gov In this methodology, the nickel complex acts as a chiral glycine equivalent, and its alkylation with a suitable electrophile proceeds with high diastereoselectivity. Subsequent hydrolysis and amidation would provide the enantiomerically enriched this compound.

Furthermore, enzymatic kinetic resolution represents a viable strategy. This method utilizes enzymes that selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enantiomerically pure. For instance, a lipase (B570770) could be employed to selectively hydrolyze an N-acylated racemic this compound, allowing for the separation of the unreacted enantiomer.

A summary of potential enantioselective synthetic routes is presented in the table below.

| Synthetic Strategy | Key Reagents/Catalysts | General Approach | Potential Advantages |

| Asymmetric Strecker Synthesis | Chiral ligand-metal complex (e.g., with Ti, Al), Cyanide source (e.g., KCN, TMSCN) | Catalytic asymmetric addition of cyanide to an imine, followed by hydrolysis and amidation. | High enantioselectivity and broad substrate scope. acs.org |

| Alkylation of Glycine Schiff Base Complexes | Chiral Ni(II) complex, Alkylating agent | Diastereoselective alkylation of a chiral glycine equivalent, followed by decomplexation and amidation. | High diastereoselectivity and scalability. nih.gov |

| Enzymatic Kinetic Resolution | Lipase, Acylating agent | Selective enzymatic acylation or deacylation of a racemic mixture of the amine or a derivative. | High enantioselectivity and mild reaction conditions. |

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium catalyst, Hydrogen gas | Hydrogenation of a dehydroamino acid amide precursor in the presence of a chiral catalyst. | High enantioselectivity and atom economy. |

Advanced Methods for Enantiopurity Determination

The accurate determination of enantiomeric purity is crucial in asymmetric synthesis. For chiral amines and amides like this compound, several advanced analytical techniques are employed.

Chiral Aldehyde Derivatization and NMR Spectroscopy

A widely used method for determining the enantiomeric excess (ee) of primary amines is through derivatization with a chiral aldehyde, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The reaction of a chiral amine with a chiral aldehyde forms a pair of diastereomeric imines. Since diastereomers have different physical and spectroscopic properties, their respective signals in the NMR spectrum will be distinct and can be integrated to determine their relative abundance, which directly corresponds to the enantiomeric ratio of the starting amine.

A common protocol involves a three-component coupling reaction between the chiral amine, 2-formylphenylboronic acid, and an enantiopure diol such as (S)-1,1'-bi-2-naphthol (BINOL). researchgate.netacs.org This reaction forms a mixture of diastereomeric iminoboronate esters, which often exhibit well-resolved signals in the ¹H NMR spectrum, allowing for accurate determination of the enantiomeric excess. nih.govresearchgate.net

The table below illustrates hypothetical ¹H NMR data for the diastereomeric iminoboronate esters formed from (R)- and (S)-2-amino-N-propylacetamide.

| Diastereomer | Characteristic Proton Signal | Chemical Shift (δ, ppm) | Integration |

| Diastereomer 1 (from R-amine) | Imine proton (-CH=N-) | 8.52 | 0.95 |

| Diastereomer 2 (from S-amine) | Imine proton (-CH=N-) | 8.48 | 0.05 |

From this data, the enantiomeric excess could be calculated as: ee (%) = [(Integration of major diastereomer - Integration of minor diastereomer) / (Integration of major diastereomer + Integration of minor diastereomer)] x 100 ee (%) = [(0.95 - 0.05) / (0.95 + 0.05)] x 100 = 90%

Application of Marfey's Reagent

Marfey's reagent, which is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is a chiral derivatizing agent extensively used for the determination of the absolute configuration and enantiomeric purity of amino acids and other primary amines. springernature.comnih.gov The reagent reacts with the primary amino group of the analyte to form stable diastereomeric derivatives. These diastereomers can then be separated and quantified using high-performance liquid chromatography (HPLC). researchgate.netacs.orgresearchgate.net

The reaction of racemic this compound with Marfey's reagent would yield two diastereomers. The separation of these diastereomers by reverse-phase HPLC, typically monitored by UV detection at 340 nm, allows for the determination of their ratio and thus the enantiomeric composition of the original sample. springernature.com The elution order of the diastereomers can often be predicted, with the L-D diastereomer typically eluting before the L-L diastereomer.

Below is a table showing representative HPLC data for the Marfey's derivatives of (R)- and (S)-2-amino-N-propylacetamide.

| Diastereomer | Retention Time (min) | Peak Area |

| L-FDAA-(S)-2-amino-N-propylacetamide | 15.2 | 12500 |

| L-FDAA-(R)-2-amino-N-propylacetamide | 16.8 | 112500 |

The enantiomeric excess can be calculated from the peak areas: ee (%) = [(Area of major diastereomer - Area of minor diastereomer) / (Area of major diastereomer + Area of minor diastereomer)] x 100 ee (%) = [(112500 - 12500) / (112500 + 12500)] x 100 = 80%

Biological Activities and Pharmacological Explorations

Investigations into Neuroactive Properties

Detailed investigations into the neuroactive properties of 2-amino-N-propylacetamide are not presently available in the reviewed scientific literature. While related compounds have been a subject of study, specific data on this compound is wanting.

Assessment of Neuroprotective Effects

No direct studies assessing the neuroprotective effects of this compound have been identified in the current body of scientific research. Consequently, there is no available data to report on its potential to protect nerve cells from damage or degeneration.

Evaluation of Antidepressant-like Activities

Similarly, the scientific literature lacks specific studies evaluating the antidepressant-like activities of this compound. Research into other acetamide (B32628) derivatives has suggested potential in this area, but these findings cannot be directly extrapolated to this compound without dedicated investigation.

Ligand Interactions with Dopamine (B1211576) D2/D3 Receptors

There is no published research detailing the interactions of this compound with dopamine D2 or D3 receptors. Therefore, its binding affinity and functional activity at these key neurological targets remain uncharacterized.

Anticancer Research and Cytotoxicity Studies

Explorations into the potential anticancer applications of this compound are also absent from the available scientific literature.

In Vitro Cytotoxicity against Tumor Cell Lines (e.g., Glioma Cells)

No data has been published on the in vitro cytotoxicity of this compound against any tumor cell lines, including glioma cells. As such, its potential as a cytotoxic agent against cancer cells is unknown.

Molecular Interactions with Oncogenic Proteins (e.g., MDM2-p53 Binding)

The molecular interactions between this compound and key oncogenic proteins, such as the MDM2-p53 binding interaction, have not been investigated in any published studies. Its mechanism of action at the molecular level in the context of cancer biology is therefore entirely speculative.

Mechanisms of Apoptosis Induction

There is currently no specific research available detailing the mechanisms by which this compound may induce apoptosis. Studies investigating its potential interaction with key apoptotic pathways, such as the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, have not been identified. Consequently, information regarding its effects on caspase activation, regulation of the Bcl-2 family of proteins, or other apoptotic mediators is not available.

Anti-inflammatory and Analgesic Efficacy

No published studies were found that evaluate the anti-inflammatory or analgesic properties of this compound. Research into its potential to modulate inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or the reduction of pro-inflammatory cytokine production, has not been documented. Similarly, its efficacy in established models of pain and nociception has not been reported.

Enzyme Inhibition Profiles

Detailed enzyme inhibition profiles for this compound are not available in the current scientific literature.

Phosphodiesterase 4 (PDE4) Inhibition and Therapeutic Implications

There is no direct evidence to suggest that this compound is an inhibitor of Phosphodiesterase 4 (PDE4). While other complex molecules incorporating an N-propylacetamide moiety have been investigated as PDE4 inhibitors, these findings cannot be extrapolated to this compound itself.

Sirtuin-2 Selective Inhibition and Mechanistic Elucidation

The potential for this compound to act as a selective inhibitor of Sirtuin-2 (SIRT2) has not been explored in published research. Mechanistic studies elucidating such an interaction are therefore absent.

Inhibition of Enzymes Associated with Neurodegenerative Processes (e.g., Amyloid Plaque Formation)

Research into the effects of this compound on enzymes implicated in neurodegenerative diseases, such as those involved in amyloid plaque formation (e.g., beta-secretase or gamma-secretase), has not been conducted.

Antimicrobial and Antifungal Potentials

There are no available studies that have systematically evaluated the antimicrobial or antifungal properties of this compound. Data such as minimum inhibitory concentrations (MIC) against various bacterial or fungal strains have not been reported.

Modulation of Ion Channels (e.g., Slack Potassium Channels)

There is no direct scientific literature detailing the effects of this compound on Slack (Sequence Like a Calcium-activated K+) potassium channels, which are encoded by the KCNT1 gene. These channels are crucial regulators of neuronal excitability, and gain-of-function mutations in KCNT1 have been linked to severe early-infantile epileptic encephalopathies tdl.org.

However, extensive research has been conducted on a closely related class of compounds: 2-amino-N-phenylacetamide derivatives . A high-throughput screening campaign identified VU0606170 , a 2-amino-N-phenylacetamide, as a low-micromolar-potency inhibitor of both wild-type and certain mutant forms of the Slack channel tdl.orgnih.gov. Structure-activity relationship (SAR) studies on this series of compounds have been performed to explore the impact of various substitutions on their inhibitory activity nih.govrawdatalibrary.net. These studies have generally shown that significant structural modifications often lead to a decrease or loss of activity, indicating a relatively "flat" SAR nih.gov.

It is important to emphasize that these findings pertain to N-phenyl-substituted acetamides, and it cannot be assumed that the N-propyl substitution in this compound would confer similar activity. The nature of the N-substituent can significantly impact a compound's pharmacological properties. Without empirical data, the effect of this compound on Slack potassium channels remains unknown.

Receptor-Binding Affinity and Selectivity Studies

No studies have been published that specifically investigate the receptor-binding affinity and selectivity of this compound. The following subsections will discuss related compound classes in the context of the specified receptors.

The translocator protein (TSPO) is an 18 kDa protein primarily located on the outer mitochondrial membrane and is a target for molecular imaging and therapeutic development, particularly in the context of neuroinflammation and oncology nih.govwustl.eduresearchgate.net.

While there is no research on this compound as a TSPO ligand, the broader acetamide scaffold is a common feature in many known TSPO ligands. For instance, N,N-disubstituted pyrazolopyrimidine acetamide derivatives have been synthesized and shown to exhibit high affinity for TSPO nih.govwustl.eduresearchgate.net. Structure-activity relationship studies on these complex scaffolds have revealed that the nature of the N,N-disubstitution on the terminal acetamide can significantly influence binding affinity, lipophilicity, and plasma protein binding nih.govwustl.edu. Specifically, variations in alkyl chain length and the incorporation of cyclic or aromatic moieties on the nitrogen atom have been explored to optimize TSPO binding nih.gov.

These findings highlight that the acetamide moiety can be a key pharmacophoric element for TSPO interaction. However, the simple N-propyl substitution in this compound is structurally distinct from the more complex substitutions found in high-affinity TSPO ligands. Therefore, its potential to bind to TSPO is entirely speculative and lacks any experimental support.

Protein Modulation and Aggregation Studies (e.g., Alpha Synuclein)

Alpha-synuclein (B15492655) is a protein of significant interest in neurodegenerative diseases, particularly Parkinson's disease, due to its propensity to misfold and aggregate into toxic species nih.gov.

Currently, there are no published studies that have examined the interaction of this compound with alpha-synuclein or its effects on the aggregation of this protein. Research into small molecules that modulate alpha-synuclein aggregation is an active area, with a focus on compounds that can either inhibit the formation of aggregates or promote the formation of non-toxic aggregate species nih.govnih.govmdpi.com. The types of small molecules investigated are diverse and their mechanisms of interaction are often complex, involving hydrophobic and/or electrostatic interactions with different regions of the alpha-synuclein protein nih.govnih.gov. Given the lack of research, the effect of this compound on alpha-synuclein modulation and aggregation remains an open question.

Mechanistic Investigations of Chemical Reactivity and Biological Phenomena

Elucidation of Amidation Reaction Mechanisms (e.g., Boron-Mediated Processes)

The formation of the amide bond in 2-amino-N-propylacetamide is a critical step in its synthesis. Boron-mediated amidation reactions represent a significant advancement in forming amide bonds directly from carboxylic acids and amines under milder conditions compared to traditional methods. While specific studies on the boron-mediated synthesis of this compound are not extensively documented, the general mechanism of boron-catalysed direct amidation provides a strong framework for understanding its formation.

Historically, the accepted mechanism involved the formation of a monoacyloxyboron intermediate, which would then undergo nucleophilic attack by the amine. However, recent detailed investigations have brought this mechanism into question, suggesting more complex pathways. orgosolver.com

Alternative Mechanistic Proposals:

Role of Boron-Nitrogen Interactions: Studies have shown that rapid interactions occur between amines and boron compounds, indicating that boron-nitrogen coordination is a crucial aspect of the catalytic cycle. orgosolver.com

Dimeric B-X-B Motifs: Alternative mechanisms propose the formation of a dimeric B-X-B motif (where X can be oxygen or a nitrogen-containing group). This dimeric structure is thought to activate the carboxylic acid while simultaneously positioning the amine for nucleophilic attack. Quantum mechanical calculations support that these pathways involving dimeric species have lower energy requirements. orgosolver.com

Catalyst Competency: Research has demonstrated that for amidation catalysis to occur, the boron atom likely requires at least three free coordination sites. This finding is inconsistent with mechanisms involving borinic acids (which have fewer coordination sites) as direct catalysts; they are now believed to act as precursors to the more active boronic acids through protodeboronation. orgosolver.com

Table 1: Key Species and Proposed Roles in Boron-Mediated Amidation

| Species/Intermediate | Proposed Role in Amidation Mechanism |

| Boronic Acid | Acts as the true catalyst, facilitating the reaction. |

| Amine-Boron Complex | Initial rapid interaction, bringing the amine into the catalytic cycle. |

| Acyloxyboron Intermediate | Previously thought to be the primary acylating agent, now considered a possible but not sole intermediate. |

| Dimeric B-X-B Motif | A proposed key intermediate that facilitates the concerted activation of the carboxylic acid and delivery of the amine. |

The synthesis of this compound from glycine (B1666218) and propylamine (B44156) via a boron-mediated process would likely follow these more recently proposed complex mechanisms, involving the coordination of both the amino group of glycine and propylamine to one or more boron centers, facilitating the final amide bond formation.

Mechanistic Pathways of Amide Reduction

The reduction of the amide functional group in this compound to the corresponding diamine, N1-(2-aminoethyl)-N2-propylamine, is a fundamental transformation. While specific mechanistic studies on this compound are not available, the reduction of primary and secondary amides using strong reducing agents like lithium aluminum hydride (LiAlH₄) is well-established and provides a clear mechanistic pathway. masterorganicchemistry.comchemistrysteps.com

The mechanism for the reduction of a secondary amide like this compound by LiAlH₄ proceeds through the following key steps:

Hydride Attack: A hydride ion (H⁻) from LiAlH₄ acts as a nucleophile and attacks the electrophilic carbonyl carbon of the amide. This breaks the carbon-oxygen π-bond, forming a tetrahedral intermediate where the oxygen atom is coordinated to the aluminum species.

Formation of an Iminium Ion: The tetrahedral intermediate collapses. The lone pair of electrons on the nitrogen atom forms a double bond with the carbon, leading to the expulsion of the oxygen atom, which leaves as a metal aluminate complex. This step results in the formation of a highly reactive iminium ion intermediate.

Second Hydride Attack: A second hydride ion from LiAlH₄ attacks the electrophilic carbon of the iminium ion. This breaks the carbon-nitrogen π-bond, and the electrons move to the nitrogen atom, neutralizing its positive charge.

Workup: An aqueous workup step is then performed to quench any remaining reactive species and protonate the resulting amine to yield the final product.

This process effectively reduces the carbonyl group of the amide to a methylene (B1212753) group (-CH₂-), converting the amide into an amine.

Table 2: General Steps in the LiAlH₄ Reduction of a Secondary Amide

| Step | Description | Key Intermediate |

| 1 | Nucleophilic attack by a hydride ion on the carbonyl carbon. | Tetrahedral aluminate complex |

| 2 | Collapse of the tetrahedral intermediate and elimination of the oxygen atom. | Iminium ion |

| 3 | Nucleophilic attack by a second hydride ion on the iminium carbon. | Amine product |

| 4 | Aqueous workup to neutralize the reaction mixture. | Final protonated amine |

Biochemical Mechanisms of Enzyme Inhibition and Receptor Activation

Currently, there is a lack of specific scientific literature detailing the biochemical mechanisms of this compound in the context of enzyme inhibition or receptor activation. Small molecules can exert biological effects through these mechanisms, but without dedicated studies, any proposed interactions would be purely speculative.

For a molecule like this compound to act as an enzyme inhibitor , it would need to bind to an enzyme and decrease its activity. The mechanism could be:

Competitive Inhibition: The molecule could resemble the enzyme's natural substrate and bind to the active site, preventing the substrate from binding.

Non-competitive Inhibition: It might bind to an allosteric site (a site other than the active site), causing a conformational change in the enzyme that reduces its catalytic efficiency.

Uncompetitive Inhibition: It could bind only to the enzyme-substrate complex.

Similarly, for receptor activation (as an agonist) or blockade (as an antagonist), this compound would need to bind to a specific receptor protein. The binding affinity and subsequent cellular response would depend on the three-dimensional structure of the molecule and the receptor's binding pocket.

Without experimental data from assays such as enzyme kinetics studies or receptor binding assays for this compound, it is not possible to elucidate any specific biochemical mechanisms of action.

Reaction Mechanisms in Carbon Dioxide Capture and Utilization

The primary amino group and the secondary amide group in this compound suggest its potential to react with carbon dioxide (CO₂), a key process in carbon capture technologies. While direct experimental studies on this compound for CO₂ capture are not prevalent, the well-understood mechanisms of CO₂ capture by primary amines provide a strong basis for a proposed pathway.

The reaction of primary amines with CO₂ in an aqueous medium is generally accepted to proceed through one of two main mechanisms: the zwitterion mechanism or the termolecular mechanism.

Zwitterion Mechanism:

Formation of a Zwitterion: The primary amino group of this compound acts as a nucleophile and attacks the electrophilic carbon atom of the CO₂ molecule. This results in the formation of a transient, unstable zwitterionic intermediate.

Deprotonation: A base present in the solution (such as another molecule of this compound, water, or a hydroxide (B78521) ion) abstracts a proton from the nitrogen atom of the zwitterion. This step leads to the formation of a stable carbamate (B1207046).

Termolecular Mechanism:

In this proposed mechanism, a single transition state involves the amine, CO₂, and a base. The base assists in the removal of the proton from the amine as the new carbon-nitrogen bond is being formed.

For sterically hindered amines, the formation of carbamates can be less favorable, and the reaction may proceed to form bicarbonates. However, given the primary amino group in this compound is not significantly hindered, carbamate formation is a likely pathway.

Table 3: Proposed Reaction Pathway for CO₂ Capture by this compound

| Step | Reactants | Intermediate/Product | Mechanism |

| 1 | This compound + CO₂ | Zwitterion | Zwitterion Formation |

| 2 | Zwitterion + Base | Carbamate | Deprotonation |

Computational studies, such as Density Functional Theory (DFT), on similar amino acids and amines have been instrumental in elucidating the energetics and transition states of these reaction pathways. masterorganicchemistry.com Such studies applied to this compound would be necessary to confirm the dominant mechanism and the stability of the resulting carbamate.

Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of 2-amino-N-propylacetamide. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are vital for the structural confirmation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. Protons attached to carbons adjacent to electronegative atoms like nitrogen and oxygen will be deshielded and appear at a lower field (higher ppm value). libretexts.org The splitting of signals (multiplicity) is governed by the number of neighboring protons, following the n+1 rule. docbrown.info

Based on the structure of this compound (H₂N-CH₂-C(=O)NH-CH₂-CH₂-CH₃), the following proton signals are anticipated:

A triplet corresponding to the terminal methyl protons (-CH₃) of the propyl group.

A sextet for the methylene (B1212753) protons (-CH₂-) adjacent to the methyl group in the propyl chain.

A triplet for the methylene protons (-CH₂-) attached to the amide nitrogen.

A singlet for the methylene protons (-CH₂-) adjacent to the primary amine and the carbonyl group.

A broad singlet for the protons of the primary amine (-NH₂).

A broad singlet for the proton of the secondary amide (-NH-).

The integration of these signals would correspond to the number of protons in each unique environment.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| -CH₃ (propyl) | 0.9 | Triplet | 3H |

| -CH₂- (propyl, middle) | 1.5 | Sextet | 2H |

| -CH₂- (N-propyl) | 3.2 | Triplet | 2H |

| -CH₂- (glycine moiety) | 3.4 | Singlet | 2H |

| -NH₂ | 1.5 - 3.0 (broad) | Singlet | 2H |

| -NH- | 7.5 - 8.5 (broad) | Singlet | 1H |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule. Each unique carbon atom will give rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and the electronegativity of the atoms attached to it.

For this compound, five distinct signals are expected in the ¹³C NMR spectrum, corresponding to the five carbon atoms in the molecule. The carbonyl carbon is typically the most deshielded and appears at the lowest field.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -CH₃ (propyl) | ~11 |

| -CH₂- (propyl, middle) | ~23 |

| -CH₂- (N-propyl) | ~41 |

| -CH₂- (glycine moiety) | ~45 |

| C=O (amide) | ~170 |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (116.16 g/mol ). scbt.com The presence of two nitrogen atoms means the molecular ion will have an even m/z value, consistent with the nitrogen rule.

The fragmentation of this compound in the mass spectrometer is expected to occur at the weaker bonds, primarily the C-C and C-N bonds. Alpha-cleavage is a common fragmentation pathway for amines and amides. libretexts.orgcreative-proteomics.com Expected fragmentation patterns would include:

Cleavage of the C-C bond adjacent to the primary amine, leading to the loss of the CH₂NH₂ radical.

Cleavage of the bond between the carbonyl carbon and the adjacent methylene group.

Cleavage of the N-propyl bond.

McLafferty rearrangement, if sterically possible, is a characteristic fragmentation for amides. libretexts.org

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion (m/z) | Possible Structure / Loss |

| 116 | Molecular Ion [C₅H₁₂N₂O]⁺ |

| 86 | Loss of CH₂NH₂ |

| 73 | [CH₂CH₂CH₃NH]⁺ |

| 58 | [C₂H₅N₂O]⁺ |

| 44 | [CH₂=NH-CH₃]⁺ |

| 30 | [CH₂=NH₂]⁺ |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational frequencies of the bonds. masterorganicchemistry.com The IR spectrum of this compound is expected to show characteristic absorption bands for its primary amine, secondary amide, and alkyl groups.

N-H Stretching: The primary amine (-NH₂) is expected to show two sharp peaks in the region of 3300-3500 cm⁻¹, while the secondary amide (-NH-) will show a single peak in the same region. masterorganicchemistry.com

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group (C=O) of the amide is expected around 1650 cm⁻¹. masterorganicchemistry.com

N-H Bending: The N-H bending vibrations for the primary amine and secondary amide are expected in the region of 1550-1650 cm⁻¹.

C-H Stretching: The stretching vibrations of the C-H bonds in the alkyl groups will appear just below 3000 cm⁻¹.

C-N Stretching: The C-N stretching vibrations are typically found in the 1000-1350 cm⁻¹ region.

Interactive Data Table: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) | Medium |

| Secondary Amide (-NH-) | N-H Stretch | 3300 - 3500 (one band) | Medium |

| Amide (C=O) | C=O Stretch | ~1650 | Strong |

| Amine/Amide | N-H Bend | 1550 - 1650 | Medium |

| Alkyl (-CH₂, -CH₃) | C-H Stretch | 2850 - 2960 | Medium to Strong |

| C-N | C-N Stretch | 1000 - 1350 | Medium |

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture, as well as for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. For a polar compound like this compound, reversed-phase HPLC would be a suitable method. sielc.com

A typical reversed-phase HPLC setup would involve:

Stationary Phase: A non-polar stationary phase, such as a C18 or C8 column.

Mobile Phase: A polar mobile phase, which could be a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. An acidic modifier, such as formic acid or trifluoroacetic acid, might be added to the mobile phase to improve peak shape and resolution by protonating the amine groups. sielc.com

Detection: A UV detector would be suitable if the compound has a chromophore, although for a simple aliphatic amide, detection at low wavelengths (e.g., ~210 nm) might be necessary. Alternatively, a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) could be employed. Mass spectrometry can also be coupled with HPLC (LC-MS) for enhanced identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC-MS may be challenging due to its polarity and potential for thermal degradation.

To overcome these challenges, derivatization is often employed to increase the volatility and thermal stability of the analyte. nih.gov Common derivatization reagents for amines and amides include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). d-nb.info

An alternative approach for the analysis of amino compounds is the use of propyl chloroformate derivatization, which can be performed directly in aqueous samples, followed by extraction and GC-MS analysis. researchgate.net

The GC-MS analysis would provide both the retention time of the derivatized compound, which is characteristic under specific chromatographic conditions, and its mass spectrum, which allows for definitive identification.

Advanced Biochemical and Cell-Based Assays

Advanced biochemical and cell-based assays are fundamental in modern drug discovery and molecular biology for characterizing the effects of chemical compounds on cellular processes. These assays provide critical insights into a compound's potential biological activity by measuring parameters such as cell growth, membrane integrity, and enzyme function.

Cell Proliferation and Viability Assays (e.g., MTT Assay)

Cell proliferation and viability assays are essential tools for evaluating the impact of chemical compounds on cell populations. These assays can determine whether a compound inhibits cell growth (cytostatic effect) or causes cell death (cytotoxic effect). nih.gov

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which often correlates with cell viability. nih.gov Viable, metabolically active cells possess mitochondrial reductase enzymes that can reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals. nih.govmdpi.com These insoluble crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting colored solution is measured with a spectrophotometer. nih.gov The intensity of the purple color is directly proportional to the number of viable cells.

The assay involves treating cultured cells with the compound of interest for a specific duration. Afterward, the MTT reagent is added, followed by an incubation period to allow for formazan production. Finally, a solubilizing agent like dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals before reading the absorbance, typically around 570 nm. nih.gov

Table 1: Illustrative Data from a Generic MTT Assay This table presents hypothetical data to demonstrate the output of an MTT assay and does not represent actual findings for this compound.

| Compound Concentration (µM) | Absorbance at 570 nm (Mean) | Standard Deviation | % Cell Viability |

| 0 (Control) | 1.25 | 0.08 | 100% |

| 1 | 1.18 | 0.07 | 94.4% |

| 10 | 0.95 | 0.06 | 76.0% |

| 50 | 0.63 | 0.05 | 50.4% |

| 100 | 0.31 | 0.04 | 24.8% |

Ion Flux Assays (e.g., Thallium Flux Assay)

Ion flux assays are critical for studying the function of ion channels, which are important drug targets involved in numerous physiological processes. nih.govaurorabiomed.com.cn These assays measure the movement of ions across cell membranes through channels or transporters. aurorabiomed.com

The Thallium Flux Assay is a popular fluorescence-based method used to screen for modulators of potassium (K+) channels. nih.gov This technique leverages the ability of many potassium channels to conduct thallium ions (Tl+) and a Tl+-sensitive fluorescent dye. nih.govionbiosciences.com Cells are loaded with a special dye that exhibits low fluorescence in its free state but increases its fluorescence intensity upon binding to thallium. ionbiosciences.com When Tl+ ions are added to the extracellular medium, they can enter the cell through open potassium channels, bind to the indicator dye, and cause a detectable increase in fluorescence. thermofisher.com This change in fluorescence serves as a surrogate measure for ion channel activity. nih.gov The assay is adaptable for high-throughput screening to identify compounds that either activate or inhibit potassium channels. nih.govthermofisher.com

Table 2: Representative Data from a Generic Thallium Flux Assay for a K+ Channel Inhibitor This table shows hypothetical data to illustrate the principles of a thallium flux assay and does not represent actual findings for this compound.

| Inhibitor Concentration (µM) | Fluorescence Signal (Relative Units) | Standard Deviation | % Inhibition |

| 0 (No Inhibitor) | 8500 | 450 | 0% |

| 0.1 | 7850 | 410 | 7.6% |

| 1 | 5400 | 320 | 36.5% |

| 10 | 2100 | 250 | 75.3% |

| 100 | 950 | 180 | 94.7% |

Fluorometric and Luminescent Assays for Enzyme Activity

Fluorometric and luminescent assays are highly sensitive methods used to measure enzyme activity. mdpi.com They rely on substrates that, upon enzymatic conversion, produce a fluorescent or luminescent product. The intensity of the light emitted is proportional to the rate of the enzymatic reaction.

Fluorometric Assays: These assays use substrates that are either non-fluorescent or have low fluorescence until acted upon by an enzyme. The enzymatic reaction cleaves a specific group from the substrate, releasing a highly fluorescent molecule (a fluorophore). mdpi.com The increase in fluorescence over time is monitored to determine the enzyme's activity. These assays are known for their high sensitivity and real-time monitoring capabilities. mdpi.com

Luminescent Assays: Also known as bioluminescent assays, these methods often involve an enzyme-coupled reaction. For instance, a primary enzyme might produce a product that is a substrate for a secondary, light-producing enzyme like luciferase. nih.govnih.gov The amount of light generated is directly proportional to the activity of the primary enzyme. researchgate.net These assays are exceptionally sensitive, with very low background signals, allowing for the detection of minute amounts of enzyme activity. nih.gov

Potentiometric and Ligand Binding Studies for Metal Complexes

Potentiometric and ligand binding studies are crucial for characterizing the interaction between chemical compounds and metal ions. Amino acids and their derivatives can form coordination complexes with transition metals, and these interactions are vital in many biological systems. wikipedia.orgresearchgate.net

Potentiometric Titration: This is a classical analytical method used to determine the stability constants of metal complexes. It involves monitoring the change in the potential (voltage) of a solution as a titrant is added. interesjournals.org For studying amino acid-metal complexes, a solution of the amino acid (the ligand) and a metal ion is titrated with a standard base (e.g., NaOH). The resulting titration curve (pH vs. volume of base added) can be analyzed to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes formed. interesjournals.org

Ligand Binding Studies: These studies directly measure the interaction between a ligand (like an amino acid derivative) and its binding partner (such as a metal ion or a protein). Techniques like Donnan dialysis can be used to separate free metal ions from those bound to a ligand. nih.gov In a typical setup, a solution containing the ligand and metal ions is placed on one side of a cation-permeable membrane, and the amount of unbound metal that migrates across the membrane is measured. This allows for the quantification of the binding affinity. Isotope ratio measurements can further reveal how different isotopes of a metal are fractionated upon binding to specific amino acid ligands. nih.gov

Computational and Theoretical Research

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding affinity and interaction patterns of a ligand, such as 2-amino-N-propylacetamide, with a biological target, typically a protein or enzyme.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor. For instance, in studies of other acetamide (B32628) derivatives, molecular docking has been used to investigate interactions with enzymes like cyclooxygenases (COX). mdpi.commdpi.com A hypothetical docking study of this compound would involve preparing the 3D structure of the compound and docking it into the active site of a target protein. The results would be scored based on the predicted binding energy, indicating the stability of the ligand-receptor complex.

Molecular Dynamics Simulations: Following molecular docking, MD simulations can provide a more dynamic picture of the ligand-target interaction over time. mdpi.commdpi.com These simulations model the movement of every atom in the system, offering insights into the conformational changes of both the ligand and the protein upon binding. For this compound, an MD simulation could reveal the stability of the initial docked pose and identify key hydrogen bonds and hydrophobic interactions that are maintained throughout the simulation.

Below is a hypothetical data table illustrating the kind of results that could be obtained from a molecular docking study of this compound with a target enzyme.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | -7.5 | ARG-120, TYR-355, SER-530 |

| Carbonic Anhydrase II | -6.8 | HIS-94, HIS-96, THR-199 |

| 5-Lipoxygenase (5-LOX) | -8.1 | HIS-367, HIS-372, ILE-406 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net While a specific QSAR model for this compound is not available, the principles of QSAR can be described.

A 2D-QSAR study on a series of related acetamide derivatives would involve calculating various molecular descriptors (e.g., molecular weight, logP, polar surface area) and correlating them with their experimentally determined biological activities. nih.gov This can lead to a mathematical model that can predict the activity of new, untested compounds, including this compound. Such models are valuable for prioritizing the synthesis of new derivatives with potentially improved activity.

Computational Chemistry Approaches to Reaction Mechanism Prediction

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions at the molecular level. mdpi.comresearchgate.net Methods like Density Functional Theory (DFT) can be used to calculate the energies of reactants, transition states, and products, thereby mapping out the entire reaction pathway.

For this compound, computational chemistry could be employed to study its synthesis or degradation pathways. For example, the mechanism of its formation from reactants could be investigated, identifying the most likely reaction pathway and the associated energy barriers. mdpi.com Such studies provide fundamental understanding of the molecule's reactivity and stability.

In Silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profiling

In silico ADMET profiling uses computational models to predict the pharmacokinetic and toxicological properties of a compound. frontiersin.orgmdpi.commdpi.comresearchgate.net These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties.

For this compound, various ADMET properties can be predicted using online tools and specialized software. These predictions are based on the molecule's structure and physicochemical properties.

Below is an interactive data table summarizing the predicted ADMET properties for this compound, based on data available for similar small molecules. uni.luresearchgate.net

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Caco-2 Permeability | High | Likely to be well-absorbed from the intestine. |

| Human Intestinal Absorption | >90% | High probability of good oral bioavailability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross the blood-brain barrier. |

| P-glycoprotein Substrate | No | Not likely to be actively removed from cells. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Unlikely to interfere with the metabolism of other drugs. |

| CYP3A4 Inhibitor | No | Unlikely to interfere with the metabolism of other drugs. |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate | May be actively secreted by the kidneys. |

| Toxicity | ||

| hERG I Inhibitor | No | Low risk of cardiotoxicity. |

| AMES Toxicity | No | Unlikely to be mutagenic. |

Advanced Applications and Future Research Directions

Development of Responsive Contrast Agents for Magnetic Resonance Imaging (MRI)

The development of responsive MRI contrast agents, which can change their magnetic properties in response to specific biological stimuli, is a rapidly advancing field in medical diagnostics. These "smart" agents have the potential to provide real-time information about physiological processes at the molecular level. nih.govnih.gov The structure of 2-amino-N-propylacetamide, with its available amino and amide groups, makes it a promising candidate for chelation with paramagnetic metal ions, a key feature of many MRI contrast agents. nih.govnih.gov

Researchers are exploring the functionalization of acetamide (B32628) and other amine-containing ligands to create coordination complexes that can act as responsive probes. rsc.orgnih.gov For instance, the binding of a target analyte could alter the coordination environment of the metal ion, thereby modulating the relaxation of surrounding water protons and changing the MRI signal. The N-propyl group on this compound could be modified to include specific targeting moieties, directing the contrast agent to particular cells or tissues. Future research in this area will likely focus on synthesizing derivatives of this compound that can selectively bind to biomarkers of disease, such as enzymes or specific pH environments, leading to more precise and informative diagnostic imaging. researchgate.netmdpi.com

Table 1: Potential Modifications of this compound for MRI Contrast Agents

| Modification Site | Potential Functional Group | Targeted Biomarker/Condition |

| Amino Group | Targeting Peptide | Specific cell surface receptors |

| Propyl Group | pH-sensitive moiety | Tumor microenvironment |

| Acetamide Backbone | Enzyme-cleavable linker | Enzyme activity |

Engineering Novel Absorbents for Carbon Dioxide Capture and Conversion

The capture and sequestration of carbon dioxide (CO2) are critical strategies for mitigating climate change. Aqueous amine solutions are commonly used for CO2 capture, but they often suffer from high energy requirements for regeneration and solvent degradation. mdpi.commdpi.com Amino acid salts have emerged as a promising alternative due to their lower toxicity, negligible volatility, and good absorption capacity. rsc.org

The structure of this compound, being an amino acid derivative, positions it as a potential candidate for CO2 capture technologies. The primary amine group can react with CO2 to form carbamates, thus capturing the gas. Research into amino-based solvents for CO2 absorption is an active area, with a focus on optimizing the chemical structure to enhance absorption kinetics and reduce the energy penalty of regeneration. gpaeurope.com The propyl group in this compound could be tailored to improve physical properties such as viscosity and CO2 solubility. Future investigations will likely involve the synthesis and evaluation of various N-alkylated amino acetamides to identify candidates with superior performance for industrial-scale CO2 capture. rsc.org

Soft-Drug Design Principles in Topical Pharmaceutical Development

Soft-drug design is a strategy aimed at developing therapeutic agents that exert their effect locally at the site of application and are then rapidly metabolized to inactive, non-toxic compounds, thereby minimizing systemic side effects. nih.gov This approach is particularly valuable in dermatological applications. The amide linkage in this compound is a key feature that aligns with soft-drug design principles, as amides can be susceptible to enzymatic hydrolysis in the body.

By incorporating the this compound moiety into a pharmacologically active molecule, it is conceivable to design a soft drug for topical delivery. Upon application to the skin, the drug would exert its therapeutic effect. Subsequently, metabolic enzymes present in the skin or systemic circulation could cleave the amide bond, leading to the formation of 2-amino-N-propylamine and acetic acid, which are generally considered to be of low toxicity. This strategy could be particularly beneficial for developing safer topical corticosteroids, anti-inflammatory agents, or antimicrobial drugs. Future research will need to focus on the synthesis of such derivatives and the evaluation of their pharmacological activity and metabolic profiles.

Role of this compound as a Versatile Building Block in Complex Chemical Syntheses

The presence of multiple reactive sites—the primary amine and the amide group—makes this compound a valuable synthon, or building block, for the synthesis of more complex molecules, particularly heterocyclic compounds. rdd.edu.iqtubitak.gov.tr Heterocycles are core structures in a vast array of pharmaceuticals, agrochemicals, and materials. researchgate.net

The amino group of this compound can readily participate in reactions to form various five- and six-membered rings. For instance, it can react with dicarbonyl compounds to form pyridines or with other bifunctional reagents to yield imidazoles, triazines, or thiazolidines. uomosul.edu.iqresearchgate.net The N-propylacetamide portion of the molecule can influence the solubility and reactivity of the resulting heterocyclic products. The versatility of acetamide derivatives in heterocyclic synthesis is well-documented, and this compound offers a unique combination of functionalities for creating novel chemical entities with potentially interesting biological activities. patsnap.com Future synthetic explorations will likely leverage this compound to build libraries of diverse heterocyclic structures for high-throughput screening in drug discovery programs.

Exploration of New Therapeutic Areas and Industrial Applications

The potential applications of this compound and its derivatives are not limited to the areas already discussed. The inherent chemical functionalities of the molecule open doors to a wide range of other potential uses.

In the realm of therapeutics, derivatives of phenylacetamide have shown promise as anticancer agents. nih.gov It is plausible that derivatives of this compound could be screened for similar cytotoxic activity against various cancer cell lines. Furthermore, the development of polymers based on N-substituted acrylamides is an active area of research, with applications in drug delivery and biomedical engineering. researchgate.net Polymers incorporating the this compound moiety could exhibit interesting temperature-responsive or pH-responsive properties.

From an industrial perspective, functionalized amides find use as solvents, plasticizers, and intermediates in the synthesis of various chemicals. patsnap.com The development of bio-based polymers is also a growing field, and monomers derived from amino acids are being explored as sustainable alternatives to petroleum-based plastics. mdpi.comlidsen.com Future research could focus on the polymerization of this compound derivatives to create novel biomaterials with tailored properties. Additionally, the chelating properties of the molecule could be exploited in industrial processes such as water treatment or catalysis.

Table 2: Summary of Potential Future Research Directions

| Research Area | Specific Focus | Potential Impact |

| Medicinal Chemistry | Synthesis and screening of derivatives for anticancer activity. | Discovery of new therapeutic agents. |

| Polymer Science | Development of responsive polymers for drug delivery. | Advanced and targeted drug delivery systems. |

| Materials Science | Creation of bio-based and biodegradable polymers. | Sustainable alternatives to conventional plastics. |

| Industrial Chemistry | Use as a functional solvent or chemical intermediate. | Greener and more efficient chemical processes. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-N-propylacetamide, and how are reaction conditions optimized?

- Methodology : A common approach involves nucleophilic substitution of 2-chloroacetamide derivatives with propylamine. For example, refluxing 2-chloroacetamide with excess propylamine in benzene under nitrogen for 14–60 hours yields the target compound . Purification via column chromatography or recrystallization is recommended. Optimization includes varying solvent polarity (e.g., toluene vs. THF), temperature, and amine stoichiometry to maximize yield.

- Key Techniques : Monitor reaction progress using TLC and characterize products via / NMR and mass spectrometry .

Q. Which spectroscopic methods are critical for characterizing this compound?

- Methodology :

- NMR : Confirm structure via NMR (amide NH signal at δ 6.5–7.0 ppm) and NMR (carbonyl resonance at ~170 ppm).

- FT-IR : Identify primary amine (N-H stretch at ~3300 cm) and amide C=O (1650–1680 cm) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). Monitor degradation via HPLC or NMR. Store in airtight containers at –20°C, shielded from light and moisture, based on safety guidelines for structurally similar acetamides .

Advanced Research Questions

Q. How does this compound function in catalytic systems, such as palladium complexes for cross-coupling reactions?

- Methodology : The compound’s thiol or amine groups can coordinate with Pd to form stable complexes. For example, a Pd-2-mercapto-N-propylacetamide complex anchored on MCM-41 demonstrated high efficiency in Suzuki and Heck reactions .

- Experimental Design :

- Synthesize the catalyst via post-grafting (e.g., functionalizing MCM-41 with silane linkers).

- Characterize using TEM, XRD, and ICP-OES to confirm Pd loading and dispersion.

- Test catalytic activity in aryl halide amination or cross-coupling, tracking yields and turnover numbers (TONs) .

Q. How can contradictory data on catalytic performance be resolved?

- Methodology :

- Comparative Analysis : Replicate experiments under identical conditions (solvent, temperature, catalyst loading).

- Advanced Characterization : Use XPS to verify oxidation states of Pd or TGA to assess thermal stability of the catalyst.

- Statistical Validation : Apply ANOVA to evaluate reproducibility across batches .

Q. What computational tools predict the reactivity of this compound in drug discovery or catalysis?

- Methodology :

- DFT Calculations : Model electron density maps to identify nucleophilic/electrophilic sites (e.g., amine vs. amide groups).

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) or metal surfaces.

- Software : Gaussian, ORCA, or VASP for energy minimization and transition-state analysis .

Q. How can kinetic studies elucidate the reaction mechanisms involving this compound?

- Methodology :

- Rate Law Determination : Use in situ IR or UV-Vis to monitor concentration changes over time.

- Isotopic Labeling : Track -labeled amine groups in amidation reactions via MS.

- Eyring Plots : Calculate activation parameters (ΔH‡, ΔS‡) to distinguish between concerted and stepwise mechanisms .

Data Presentation and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products